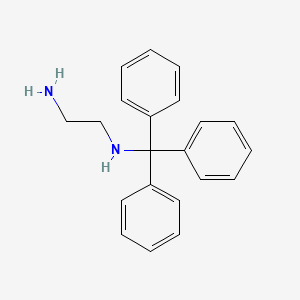

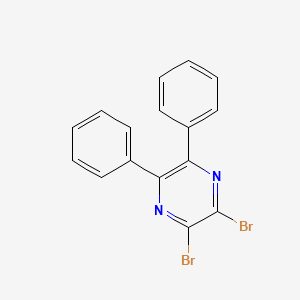

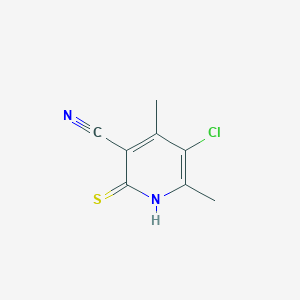

![molecular formula C5H4N2OS B3056988 Imidazo[2,1-b]thiazol-6(5H)-one CAS No. 757929-68-3](/img/structure/B3056988.png)

Imidazo[2,1-b]thiazol-6(5H)-one

Vue d'ensemble

Description

Imidazo[2,1-b]thiazol-6(5H)-one is a heterocyclic compound . It is a part of a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities .

Synthesis Analysis

The synthesis of Imidazo[2,1-b]thiazol-6(5H)-one derivatives involves a combination of piperazine and various 1,2,3 triazoles . A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles has been developed .Molecular Structure Analysis

The molecular structure of Imidazo[2,1-b]thiazol-6(5H)-one is complex, with a combination of nitrogen-containing fused heterocycles . The molecular weight of a related compound, (6-chloro-imidazo[2,1-b]thiazol-5-yl)-methanol, is 188.63 .Chemical Reactions Analysis

Imidazo[2,1-b]thiazol-6(5H)-one derivatives have been synthesized using a catalyst-free microwave-assisted procedure . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[2,1-b]thiazol-6(5H)-one derivatives can vary depending on the specific compound. For example, (1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride is a solid .Applications De Recherche Scientifique

Therapeutic Versatility

Imidazo[2,1-b]thiazole derivatives exhibit a range of pharmacological activities, making them a versatile moiety in medicinal chemistry. These derivatives are involved in the development of new therapeutic agents due to their diverse pharmacological properties (Shareef, Khan, Babu, & Kamal, 2019).

Pharmaceutical Applications

Imidazo[2,1-b]thiazoles have been explored for their ability to stimulate the expression of endothelial nitric oxide synthase, an enzyme with significant physiological importance. This exploration includes the synthesis of novel imidazo[2,1-b]thiazoles not previously reported in chemical literature, highlighting their potential in treating various diseases (Karimian, 2009).

Antimicrobial Activity

Studies on imidazo[2,1-b]thiazole derivatives as antimicrobial agents for treating genitourinary infections have shown promising results. Specific derivatives demonstrate effective antimicrobial activity against fungi, Gram-positive, and Gram-negative bacteria, with a reduced impact on beneficial Lactobacillus strains (Morigi et al., 2017).

Anticancer Potential

Imidazo[2,1-b]thiazole derivatives have been identified as potential antiproliferative agents with mechanisms like kinase inhibition and tubulin inhibition. A decade-long review (2011-2020) of these compounds highlighted their significance in cancer treatment, emphasizing the need for further research in this area (Sbenati et al., 2020).

Synthesis Techniques

Novel synthesis methods have been developed for imidazo[2,1-b]thiazol-5-amine derivatives. These methods show tolerance towards a range of aromatic aldehydes, expanding the possibilities for creating diverse derivatives (Mahdavi et al., 2012).

Antisecretory Properties

Imidazo[2,1-b]thiazole derivatives have shown significant antisecretory activity, relevant in the context of antiulcer agents. This property was particularly noted in 5-cyanomethyl-6-methylimidazo[2,1-b]thiazole (Andreani et al., 2000).

Cytotoxicity Against Cancer Cells

Research on novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives has shown promising cytotoxic effects against human cancer cell lines, indicating the potential of these compounds in cancer therapy (Ding et al., 2012).

Mécanisme D'action

Imidazo[2,1-b]thiazol-6(5H)-one derivatives have shown promising cytotoxicity against the breast cancer cell line MDA-MB-231 . Molecular docking and dynamics studies were also carried out for the most active compounds in order to understand the putative binding pattern, as well as stability of the protein–ligand complex .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5H-imidazo[2,1-b][1,3]thiazol-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c8-4-3-7-1-2-9-5(7)6-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKZEMSGQIOGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2N1C=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404951 | |

| Record name | Imidazo[2,1-b]thiazol-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[2,1-b]thiazol-6(5H)-one | |

CAS RN |

757929-68-3 | |

| Record name | Imidazo[2,1-b]thiazol-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

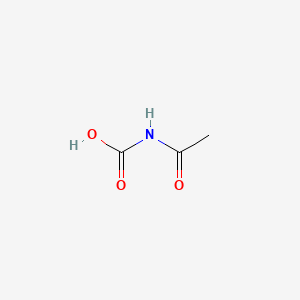

![Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B3056906.png)

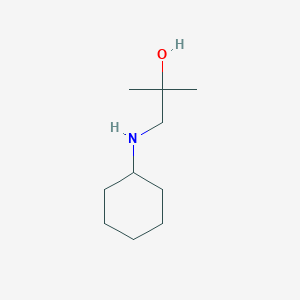

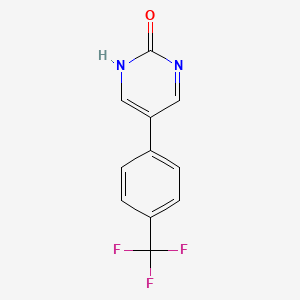

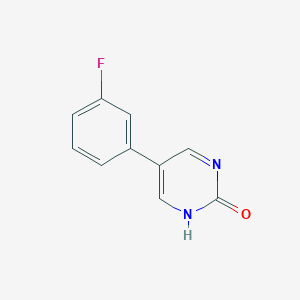

![5-[3-(Trifluoromethyl)phenyl]pyrimidin-2(1H)-one](/img/structure/B3056915.png)

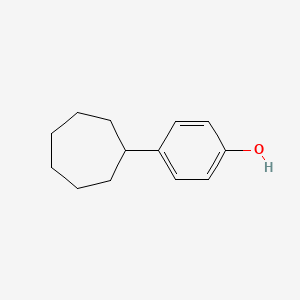

![2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B3056921.png)

![[(2,4-Dimethylphenyl)thio]acetic acid](/img/structure/B3056922.png)